



Introduction to BODIPY Probes for Lipid Analysis

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Compound of Interest		
Compound Name:	C1-Bodipy-C12	
Cat. No.:	B10773952	Get Quote

BODIPY dyes are a class of fluorescent probes known for their sharp excitation and emission peaks, high quantum yield, and relative insensitivity to environmental pH and polarity.[1][2] Within this family, fatty acid analogs such as C1-BODIPY-C12 are valuable for monitoring lipid metabolism and localization. C1-BODIPY 500/510-C12, for instance, is a fluorescent fatty acid analog that can be metabolically incorporated into cellular lipids, making it an effective tool for staining lipid droplets in live cells.[3][4]

For the specific detection of lipid peroxidation, a key event in ferroptosis and other forms of oxidative stress, the ratiometric probe C11-BODIPY™ 581/591 C11 is extensively documented and widely used.[5][6][7] This probe is structurally similar to cellular fatty acids and readily incorporates into cellular membranes. In its reduced state, it emits a red fluorescence. Upon oxidation by lipid peroxides, its fluorescence shifts to green.[8] This spectral shift allows for a ratiometric analysis, providing a sensitive and quantitative measure of lipid peroxidation.[6]

Given the extensive validation of C11-BODIPY™ 581/591 C11 for lipid peroxidation and ferroptosis studies, the following protocols will primarily focus on this probe. While C1-Bodipy-C12 is excellent for general lipid droplet staining, researchers specifically investigating lipid peroxidation should consider using C11-BODIPY™ 581/591 C11 for its ratiometric properties.

Core Applications in Flow Cytometry

 Quantification of Lipid Peroxidation: Measurement of the oxidative degradation of lipids within cellular membranes.



- Detection of Ferroptosis: A form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides.[5][7][9][10]
- Analysis of Cellular Oxidative Stress: Assessing the impact of various stimuli on lipid integrity.

Data Presentation

The following tables summarize the key quantitative parameters for the use of C11-BODIPY™ 581/591 C11 in flow cytometry applications.

Parameter	Value	Source
Probe	C11-BODIPY™ 581/591 C11	[5][6]
Stock Solution Concentration	2 mM in DMSO	[6]
Working Concentration	2 μM in complete culture medium	[6]
Incubation Time	30 minutes at 37°C	[8]
Reduced State (Excitation/Emission)	~581 nm / ~591 nm (PE channel)	[2][8]
Oxidized State (Excitation/Emission)	~500 nm / ~510 nm (FITC channel)	[2][8]



Experiment al Condition	Recommen ded Control/Ind ucer	Concentrati on	Incubation Time	Expected Outcome	Source
Positive Control for Ferroptosis	RSL3	10 μΜ	2 hours	Significant increase in green fluorescence (FITC)	[6]
Inhibition of Lipid Peroxidation	Liproxstatin-1	10 μΜ	24 hours (pretreatment)	Reduction in green fluorescence (FITC)	[6]
Inhibition of Ferroptosis	Ferrostatin-1	5 μΜ	24 hours (pretreatment)	Reduction in green fluorescence (FITC)	[6]

Experimental Protocols

Protocol 1: Detection of Lipid Peroxidation and Ferroptosis in Suspension Cells

This protocol outlines the steps for staining suspension cells with C11-BODIPY™ 581/591 C11 to measure lipid peroxidation by flow cytometry.

Materials:

- C11-BODIPY™ 581/591 C11
- Anhydrous DMSO
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)



- · Suspension cells of interest
- Flow cytometer with 488 nm laser and detectors for FITC and PE

Procedure:

- Prepare a 2 mM stock solution of C11-BODIPY™ 581/591 C11 in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
- Culture cells to the desired density. For optimal results, ensure cells are in the logarithmic growth phase.
- Prepare a 2 μM working solution of C11-BODIPY[™] 581/591 C11 by diluting the stock solution in pre-warmed complete culture medium.[6]
- Harvest cells by centrifugation at 300 x g for 5 minutes.
- Wash the cells once with PBS and resuspend the cell pellet in the 2 μM C11-BODIPY™ 581/591 C11 working solution.
- Incubate the cells for 30 minutes at 37°C in the dark.[8]
- After incubation, wash the cells twice with PBS to remove any unbound dye.
- Resuspend the cells in PBS for immediate analysis on a flow cytometer.
- Acquire data using a flow cytometer. Excite the cells with a 488 nm laser and collect fluorescence emission in the green (FITC, ~510 nm) and red (PE, ~591 nm) channels.[8]
- Analyze the data. An increase in the FITC signal indicates lipid peroxidation. The ratio of green to red fluorescence can be used for a more quantitative ratiometric analysis.

Protocol 2: Detection of Lipid Peroxidation in Adherent Cells

This protocol is adapted for adherent cell lines.

Materials:



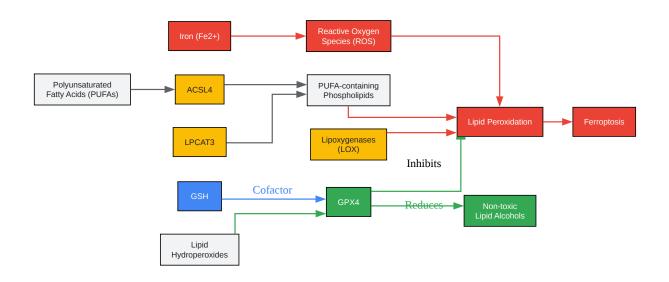
• Same as Protocol 1, with the addition of a cell detachment solution (e.g., Trypsin-EDTA).

Procedure:

- Seed and culture adherent cells in a multi-well plate to ~70-80% confluency.
- Prepare the 2 μM C11-BODIPY™ 581/591 C11 working solution as described in Protocol 1.
- Remove the culture medium from the wells and add the C11-BODIPY™ working solution.
- Incubate for 30 minutes at 37°C in the dark.
- Wash the cells twice with PBS.
- Detach the cells using a suitable cell detachment solution.
- Neutralize the detachment solution with complete culture medium and transfer the cells to a tube.
- Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cells in PBS for immediate flow cytometric analysis.
- Acquire and analyze the data as described in Protocol 1.

Mandatory Visualizations Signaling Pathway of Ferroptosis



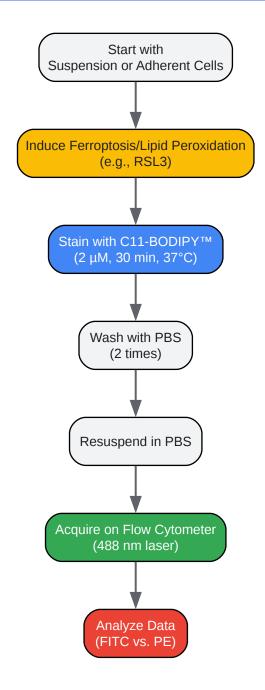


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Caption: Simplified signaling pathway of ferroptosis.

Experimental Workflow for Flow Cytometry Analysis



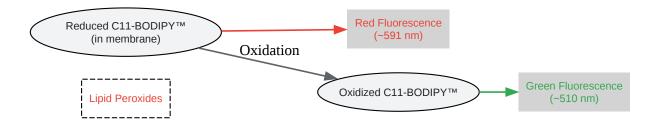


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Caption: Experimental workflow for C11-BODIPY™ staining.

C11-BODIPY™ 581/591 C11 Mechanism of Action





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Caption: Detection of lipid peroxidation by C11-BODIPY™.

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References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intravital lipid droplet labeling and imaging reveals the phenotypes and functions of individual macrophages in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of lipid peroxidation in irradiated cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 8. reddit.com [reddit.com]
- 9. Detection of Ferroptosis by BODIPY™ 581/591 C11 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]



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